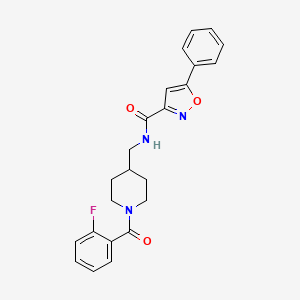
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A similar compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with similar structural motifs, such as substituted benzisoxazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For example, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained by condensation reactions and evaluated for their efficacy as antimicrobials against various bacterial and fungal strains. Some of these compounds showed better inhibitory activity compared to standard drugs, suggesting the potential of such molecular structures in developing new antimicrobial agents (Priya, Basappa, Swamy, & Rangappa, 2005).
Antipsychotic Agents
Another field of application is the development of antipsychotic agents. Conformationally restricted butyrophenones bearing structural elements similar to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide were synthesized and evaluated for their affinity to dopamine and serotonin receptors. These compounds were investigated for their potential as antipsychotic agents, showing promising results in in vitro assays for affinity for multiple dopamine and serotonin receptors (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, & Demontis, 2000).
Cancer Research
Aromatic kinase inhibitors, featuring piperidine and fluoro-benzoyl groups, have been explored for their potential in treating cancer. These compounds inhibit Aurora A kinase, suggesting their utility in cancer therapy. Although the direct application of this compound was not discussed, the structural similarities with known kinase inhibitors indicate potential research avenues in oncology (ヘンリー,ジェームズ, 2006).
Neuroscience
The structure of this compound hints at potential applications in neuroscience research, particularly in the development of radiotracers for positron emission tomography (PET) to study cannabinoid receptors in the brain. Similar compounds have been synthesized and evaluated for their potential as PET radiotracers, demonstrating the feasibility of using such molecular frameworks in neuroimaging studies (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-19-9-5-4-8-18(19)23(29)27-12-10-16(11-13-27)15-25-22(28)20-14-21(30-26-20)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQKRDBPUNSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

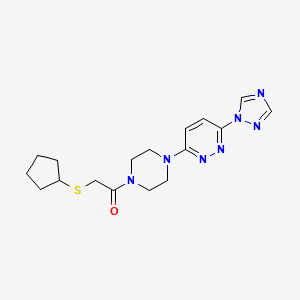

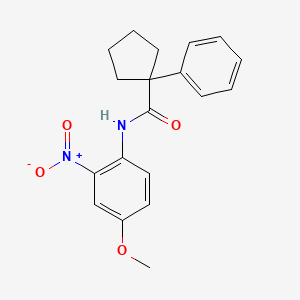
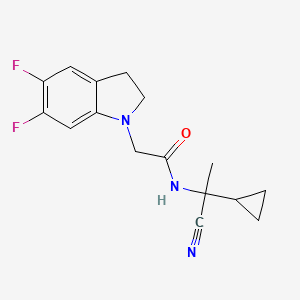
![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

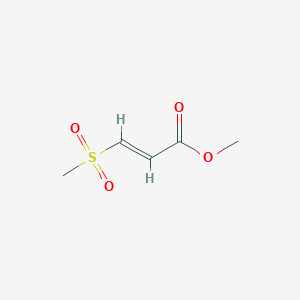
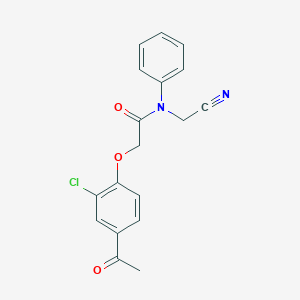
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)
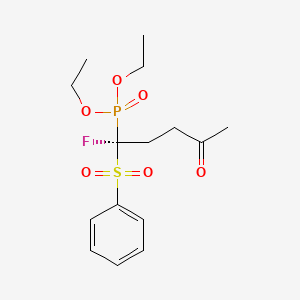
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)

